![molecular formula C19H16N2O3S B2812086 Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034544-01-7](/img/structure/B2812086.png)
Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One method involves the use of trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involves the synthesis of thiophene derivatives . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, one method involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . Another method involves the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Scientific Research Applications
- Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (referred to as Compound 1) has demonstrated potent anti-inflammatory activities both in vitro and in vivo . It may serve as a potential lead compound for developing novel anti-inflammatory drugs.
- Compound 1 also exhibits promising antioxidant properties. It shows efficacy against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . Antioxidants play a crucial role in protecting cells from oxidative stress and associated diseases.
- The synthesis of Compound 1 involves heterocyclization, starting from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one. This compound serves as a precursor for novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These heterocyclic structures often exhibit diverse biological activities.
- Although not directly related to Compound 1, pyrimidine derivatives have therapeutic potential. For instance, Imatinib, a tyrosine kinase inhibitor used to treat leukemia, contains a pyrimidine moiety . Understanding the structural similarities may aid drug design.
- The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of synthesized compounds are crucial for drug development. Computational tools like SwissADME and ADMETlab analyze these properties, ensuring safer and more promising drug candidates .
- Thiophene-based analogs, including Compound 1, have fascinated scientists due to their potential as biologically active compounds. They play a vital role in improving advanced drugs with diverse effects .
Anti-Inflammatory Properties
Antioxidant Activity
Heterocyclic Synthesis
Leukemia Treatment
Drug ADME Characteristics
Thiophene Derivatives in Medicinal Chemistry
properties
IUPAC Name |
methyl 4-[(2-thiophen-3-ylpyridin-3-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-19(23)14-6-4-13(5-7-14)18(22)21-11-15-3-2-9-20-17(15)16-8-10-25-12-16/h2-10,12H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDKIHVXONDLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.